

"Boc-tyr(boc)-OH" molecular weight and formula.

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Compound of Interest

Compound Name: *Boc-tyr(boc)-OH*

Cat. No.: *B558193*

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An In-depth Technical Guide to $N\alpha$,O-bis(tert-butoxycarbonyl)-L-tyrosine (**Boc-tyr(boc)-OH**)

This guide provides a comprehensive overview of $N\alpha$,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as **Boc-tyr(boc)-OH**, a key derivative of the amino acid tyrosine utilized in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Boc-tyr(boc)-OH is a protected form of the amino acid L-tyrosine. In this derivative, both the alpha-amino group ($N\alpha$) and the hydroxyl group of the phenol side chain are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy is instrumental in peptide synthesis, preventing unwanted side reactions at these functional groups during the coupling of amino acids.

Core Molecular Data

The fundamental properties of **Boc-tyr(boc)-OH** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Molecular Formula	C19H27NO7[1][2][3][4]
Molecular Weight	381.42 g/mol [1]
Exact Mass	381.17875220 Da
CAS Number	20866-48-2
Appearance	White to off-white crystalline powder
Solubility	Soluble in organic solvents like DMF, ACN, and DCM

Chemical Structure and Properties

The structure of **Boc-tyr(boc)-OH** features two acid-labile Boc protecting groups. The Boc group on the alpha-amino group allows for controlled, sequential peptide bond formation. The Boc group on the phenolic hydroxyl group of the tyrosine side chain prevents esterification or other side reactions during peptide synthesis. The removal of these protecting groups is typically achieved under acidic conditions, regenerating the free functional groups for subsequent reaction steps.

Applications in Peptide Synthesis

Boc-tyr(boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its use allows for the precise incorporation of tyrosine residues into a growing peptide chain without compromising the integrity of the side chain's hydroxyl group. This is particularly important for the synthesis of bioactive peptides and proteins where the phosphorylation or other modification of the tyrosine hydroxyl group is a key biological event.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-tyr(boc)-OH

This protocol outlines the general steps for incorporating a **Boc-tyr(boc)-OH** residue into a peptide chain using manual SPPS.

Materials:

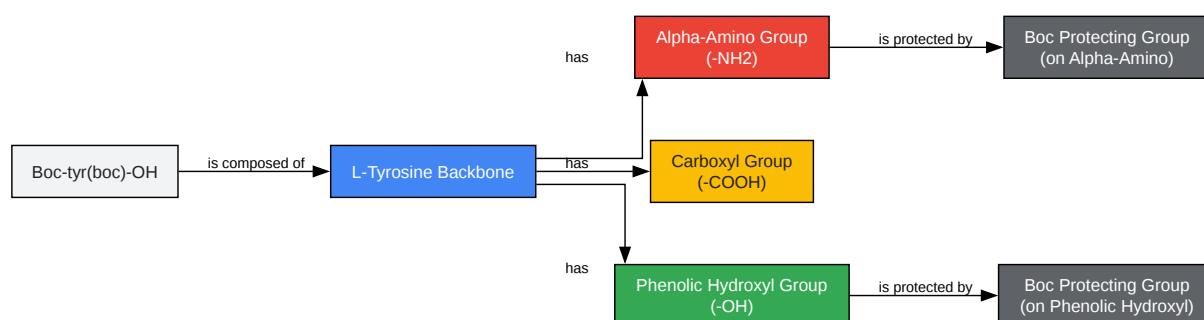
- Wang resin pre-loaded with the C-terminal amino acid
- **Boc-tyr(boc)-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Nitrogen gas for agitation

Methodology:

- Resin Swelling: The resin is swelled in DMF for 30 minutes.
- Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating with 50% TFA in DCM for 30 minutes.
- Washing: The resin is washed sequentially with DCM, isopropanol, and DMF to remove residual TFA and by-products.
- Neutralization: The resin is neutralized with a 10% solution of DIPEA in DMF.
- Coupling:
 - **Boc-tyr(boc)-OH** (3 equivalents) is pre-activated with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
 - The activated amino acid solution is added to the resin.

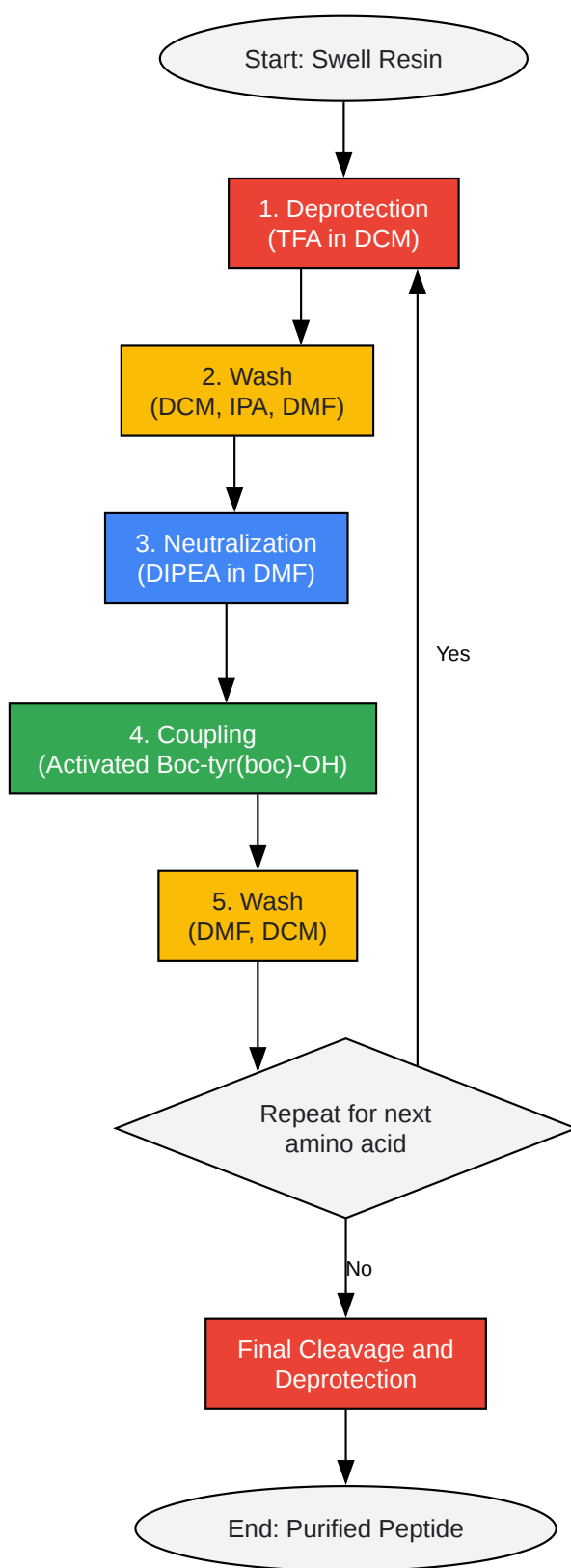
- The coupling reaction is allowed to proceed for 2-4 hours with nitrogen agitation.
- Washing: The resin is washed with DMF and DCM to remove excess reagents.
- Repeat: The deprotection, washing, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups (including the side-chain Boc group on tyrosine) are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Visualizations



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Caption: Logical structure of **Boc-tyr(boc)-OH**.



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Caption: SPPS workflow for **Boc-tyr(boc)-OH**.

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